molecular formula C11H16ClNO2S B1424899 Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate hydrochloride CAS No. 1258649-52-3

Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate hydrochloride

Cat. No.: B1424899
CAS No.: 1258649-52-3
M. Wt: 261.77 g/mol
InChI Key: SEBDXZVXVJCLIU-UHFFFAOYSA-N
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Description

Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate hydrochloride: is a chemical compound with the molecular formula C11H16ClNO2S and a molecular weight of 261.76 g/mol . This compound is known for its unique structure, which includes an amino group, a methyl ester, and a methylsulfanyl-substituted phenyl ring. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate hydrochloride typically involves the reaction of 4-(methylsulfanyl)benzaldehyde with methylamine and a suitable esterification agent. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like hydrochloric acid to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification and amination processes. The reaction is carried out in reactors with controlled temperature and pressure to ensure high yield and purity. The final product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • Methyl 3-amino-3-[4-(trifluoromethoxy)phenyl]propanoate hydrochloride
  • Methyl 3-amino-3-[4-(difluoromethoxy)phenyl]propanoate hydrochloride
  • Methyl 3-amino-3-[4-(phenylmethoxy)phenyl]propionate hydrochloride

Comparison: Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate hydrochloride is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. Compared to its analogs with different substituents on the phenyl ring, this compound may exhibit different reactivity and biological activity profiles .

Properties

IUPAC Name

methyl 3-amino-3-(4-methylsulfanylphenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2S.ClH/c1-14-11(13)7-10(12)8-3-5-9(15-2)6-4-8;/h3-6,10H,7,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBDXZVXVJCLIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)SC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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